molecular formula C16H16F2N2OS B6909936 N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(1,3-thiazol-4-yl)propanamide

N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(1,3-thiazol-4-yl)propanamide

Cat. No.: B6909936
M. Wt: 322.4 g/mol
InChI Key: JHBSOXOMXUAQPG-UHFFFAOYSA-N
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Description

N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(1,3-thiazol-4-yl)propanamide is an organic compound that features a cyclobutyl ring substituted with a 2,4-difluorophenyl group and a thiazolyl group

Properties

IUPAC Name

N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(1,3-thiazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2OS/c17-11-2-4-13(14(18)8-11)16(6-1-7-16)20-15(21)5-3-12-9-22-10-19-12/h2,4,8-10H,1,3,5-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBSOXOMXUAQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=C(C=C(C=C2)F)F)NC(=O)CCC3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(1,3-thiazol-4-yl)propanamide typically involves multiple steps, starting with the preparation of the cyclobutyl ring and subsequent functionalization. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(1,3-thiazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups or to reduce the compound to a simpler form.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts for substitution reactions like palladium in Suzuki–Miyaura coupling .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amides or alcohols.

Scientific Research Applications

N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(1,3-thiazol-4-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(1,3-thiazol-4-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(1,3-thiazol-4-yl)propanamide include other cyclobutyl derivatives and thiazolyl-substituted amides. Examples include:

  • N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(1,3-thiazol-2-yl)propanamide
  • N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(1,3-thiazol-5-yl)propanamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This can include differences in reactivity, stability, and biological activity .

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